3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine
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Overview
Description
3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with methoxy and oxadiazole groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the oxadiazole ring through the reaction of an ethoxyphenyl hydrazine derivative with a suitable carboxylic acid derivative. This intermediate can then be coupled with a methoxy-substituted pyridine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The specific pathways involved can vary, but often include modulation of signal transduction pathways or inhibition of enzyme activity.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H21N3O4/c1-4-29-20-8-6-5-7-17(20)23-25-21(26-30-23)18-13-14-19(24-22(18)28-3)15-9-11-16(27-2)12-10-15/h5-14H,4H2,1-3H3 |
InChI Key |
JVUNEPWLERCFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
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